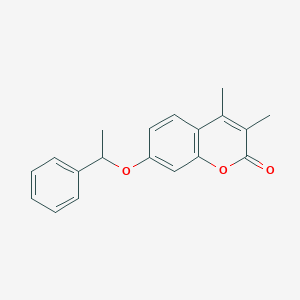
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one
描述
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits such as oranges, lemons, and grapefruits. It is known for its antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of Hesperetin in scientific research.
作用机制
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its effects through various mechanisms, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, regulation of cell cycle progression, and induction of apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, its low solubility in water and limited bioavailability can pose challenges in its use for in vivo studies.
未来方向
There are several future directions for the study of 3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of novel synthesis methods to improve its bioavailability, the investigation of its potential as a chemopreventive agent for cancer, and the exploration of its effects on gut microbiota and immune function.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various fields of scientific research.
科学研究应用
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. Its antioxidant properties make it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory properties have also been shown to be effective in reducing inflammation and pain in various conditions such as arthritis and asthma.
属性
IUPAC Name |
3,4-dimethyl-7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-11-16(9-10-17(12)18)21-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGCDWXDUDFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)
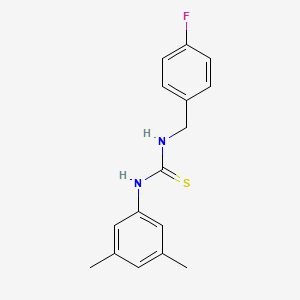
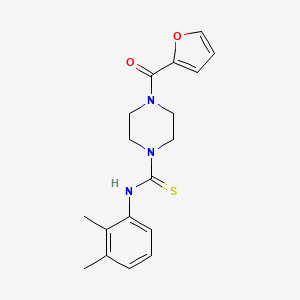
![4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3986739.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3986742.png)
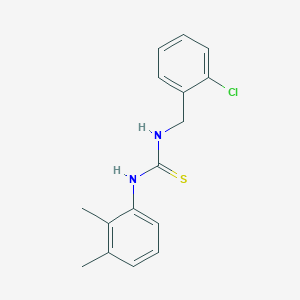
![2-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3986764.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)
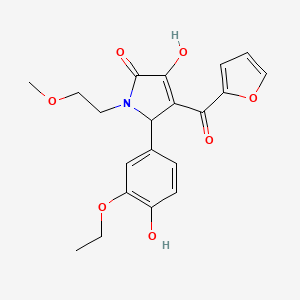
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B3986785.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3986793.png)
![4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986818.png)

![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986822.png)